Nucleophilic Substitution Rate Comparison
In a kinetic study of pyridine sulfonyl chlorides, the pseudo-first-order rate constant for benzylamine-mediated sulfonamide formation was measured for three positional isomers. The 6-chlorosulfonyl isomer reacted 1.8× faster than the 2-chlorosulfonyl isomer under identical conditions, attributable to reduced steric hindrance around the sulfonyl center and enhanced electrophilicity conferred by the pyridine nitrogen’s para-like resonance effect [1].
| Evidence Dimension | Rate constant (k_obs) for sulfonamide formation with benzylamine (0.1 M) in acetonitrile at 25 °C |
|---|---|
| Target Compound Data | k_obs = 0.036 min⁻¹ (6-chlorosulfonyl isomer) |
| Comparator Or Baseline | k_obs = 0.020 min⁻¹ (2-chlorosulfonyl isomer, CAS 2091038-68-3) |
| Quantified Difference | 1.8-fold rate enhancement |
| Conditions | Benzylamine (0.1 M) in anhydrous acetonitrile, 25 °C, monitored by HPLC at 254 nm |
Why This Matters
Faster sulfonamide formation translates to shorter reaction times and higher throughput in library synthesis, reducing labor and solvent costs per compound.
- [1] Dmitrieva, I. G., Dyadyuchenko, L. V., & Strelkov, V. D. (2018). Kinetic reactivity of chlorosulfonylpyridine isomers toward amines. Russian Journal of General Chemistry, 88(3), 456-462. View Source
